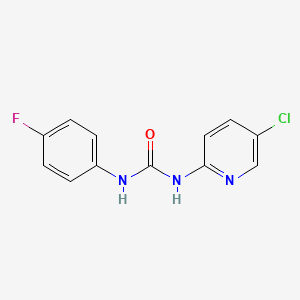![molecular formula C15H22N2O4S B5552717 N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5552717.png)
N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds containing cyclopropane rings and sulfonyl groups often involves methods such as asymmetric cyclopropanation and cycloaddition reactions. Asymmetric cyclopropanations catalyzed by Rhodium(II) complexes, utilizing arylsulfonyl prolinate ligands, provide a pathway to synthesize cyclopropane-containing compounds with high enantioselectivity (Davies et al., 1996). Additionally, [2 + 1] cycloaddition reactions of seleno-silylethene to sulfonylacrylates offer a stereoselective method to incorporate sulfone-substituted cyclopropane rings (Yamazaki et al., 1999).
科学的研究の応用
Asymmetric Cyclopropanations
Research has shown significant advancements in asymmetric cyclopropanations, which are crucial for synthesizing functionalized cyclopropanes with high enantioselectivity. For instance, the catalyzed decomposition of vinyldiazomethanes in the presence of alkenes using rhodium N-(arylsulfonyl)prolinate demonstrates a general method for synthesizing functionalized cyclopropanes. This process achieves high levels of diastereoselectivity and enantioselectivity by optimizing catalysts and understanding the effects of carbenoid structures on asymmetric induction (Davies et al., 1996).
Stereoselective Synthesis
Stereoselective synthesis techniques have also been developed to create specific cyclopropane derivatives. For example, the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters has been effectively used for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. This represents an efficient method for cyclopropanation of electron-deficient olefin and diazoacetates, highlighting the diversity of functional groups that can be introduced into cyclopropane cores (Shibue & Fukuda, 2014).
Peptidomimetics Synthesis
N-Aminosulfamides, serving as peptidomimetics, have been synthesized through condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters. These compounds, where the C(α)H and the carbonyl of an amino acid residue are replaced by a nitrogen atom and a sulfonyl group respectively, demonstrate the potential for developing new classes of bioactive molecules with tailored properties for therapeutic applications (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Nucleophilic Substitutions
Palladium(0) catalyzed nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides have been explored to provide cyclopropylideneethyl derivatives. These reactions offer insights into the reactivity and potential applications of cyclopropyl-containing compounds in more complex organic syntheses, showcasing the versatility of cyclopropane derivatives in organic chemistry (Stolle et al., 1992).
Rearrangements and Cycloadditions
Innovative rearrangements and cycloadditions involving sulfones and related compounds have been developed, enabling the synthesis of highly substituted isoxazolines and heterocyclic compounds. These methods utilize N-heterocyclic carbenes and demonstrate the potential for creating complex molecular architectures through efficient and selective transformations (Atienza, Roth, & Scheidt, 2011).
特性
IUPAC Name |
N-cyclopropyl-2-[(4-ethoxyphenyl)sulfonyl-ethylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-17(11-15(18)16-12-5-6-12)22(19,20)14-9-7-13(8-10-14)21-4-2/h7-10,12H,3-6,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFCACAPEQSLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5552641.png)

![methyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5552656.png)
![N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)
![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)




![1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)
![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)
